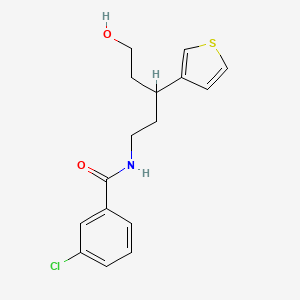![molecular formula C15H7F2N3OS B2894035 4-cyano-N-(4,6-difluorobenzo[d]thiazol-2-yl)benzamide CAS No. 801255-70-9](/img/structure/B2894035.png)
4-cyano-N-(4,6-difluorobenzo[d]thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . The most versatile and economical method involves stirring without solvent and/or heat . The direct treatment of different amines with methyl cyanoacetate without solvent at room temperature afforded the target N-substituted cyanoacetamide compounds .Chemical Reactions Analysis
The chemical reactivity of similar compounds like N-cyanoacetamides is quite high. They are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .科学的研究の応用
Given the absence of direct information on "4-cyano-N-(4,6-difluorobenzo[d]thiazol-2-yl)benzamide," below is an overview of the types of applications similar compounds have in scientific research, which might provide insight into potential areas of application for the compound :
Benzamide Compounds in Scientific Research
Therapeutic Applications : Many benzamide derivatives are explored for their therapeutic potential, including as antipsychotics, anti-inflammatory agents, and treatments for conditions like Parkinson's disease and Huntington's disease. For example, amisulpride, a selective D2-like dopamine antagonist, is noted for its efficacy in treating schizophrenia, indicating a potential therapeutic application for similar benzamide compounds in neuropsychiatric disorders (Wetzel et al., 1998).
Pharmacokinetics and Metabolism : Research into the disposition and metabolism of benzamide derivatives, such as studies on [14C]SB-649868, provides valuable information on how these compounds are processed in the body, their elimination pathways, and their metabolites. This is crucial for understanding the safety and efficacy of these compounds as potential drugs (Renzulli et al., 2011).
Diagnostic Applications : Some benzamide derivatives are used in imaging studies, such as in the detection of melanoma metastases using radiolabeled benzamides. These compounds may bind to specific receptors or structures within tumors, allowing for targeted imaging and potential therapeutic applications (Maffioli et al., 1994).
Research on Adverse Effects : Studies also investigate the adverse effects associated with benzamide derivatives, such as the potential for inducing methemoglobinemia with benzocaine use. Understanding the adverse effects of these compounds is essential for assessing their safety in therapeutic applications (Kuschner et al., 2000).
作用機序
The mechanism of action of similar compounds involves the inhibition of certain biological processes. For example, N-(7-Cyano-6-(4-fluoro-3-(2-(3-(trifluoromethyl)phenyl)acetamido)phenoxy)benzo[d]thiazol-2-yl)cyclopropanecarboxamide (TAK-632) analogues have been identified as potent inhibitors of necroptosis by targeting both receptor-interacting protein kinase 1 (RIPK1) and 3 (RIPK3) kinases .
将来の方向性
特性
IUPAC Name |
4-cyano-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7F2N3OS/c16-10-5-11(17)13-12(6-10)22-15(19-13)20-14(21)9-3-1-8(7-18)2-4-9/h1-6H,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZPNMPLCXNNTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7F2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyano-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-bromo-6-chloro-N-{2-[cyclopropyl(methyl)amino]ethyl}-N-methylpyridine-3-carboxamide](/img/structure/B2893955.png)






![3-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-2-{1,4-dioxa-7-azaspiro[4.4]nonane-7-carbonyl}prop-2-enenitrile](/img/structure/B2893965.png)




![N-butyl-3-[3-oxo-5-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2893974.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2893975.png)